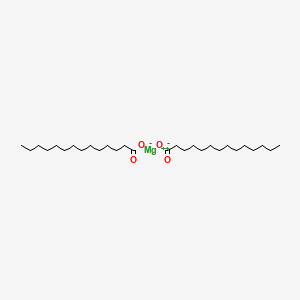

Magnesium,tetradecanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Magnesium myristate is a chemical compound formed by the reaction of magnesium with myristic acid, a fatty acid that naturally occurs in palm and coconut oils. It is commonly used in the cosmetics industry due to its properties as an emulsifier and thickening agent. The compound appears as a fine white powder and is known for its ability to enhance the texture and stability of cosmetic products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Magnesium myristate is synthesized through the reaction of myristic acid with magnesium hydroxide or magnesium carbonate. The reaction typically occurs in a controlled environment to ensure the purity and quality of the final product . The general reaction can be represented as:

2C14H28O2+Mg(OH)2→(C14H27O2)2Mg+2H2O

This reaction involves heating the reactants to facilitate the formation of magnesium myristate, followed by purification processes to remove any impurities.

Industrial Production Methods

In industrial settings, the production of magnesium myristate involves large-scale reactors where myristic acid and magnesium compounds are mixed under controlled temperatures and pressures. The product is then filtered, dried, and milled to achieve the desired fine powder consistency .

Analyse Chemischer Reaktionen

Types of Reactions

Magnesium myristate primarily undergoes reactions typical of fatty acid salts. These include:

Hydrolysis: In the presence of water, magnesium myristate can hydrolyze to form myristic acid and magnesium hydroxide.

Saponification: Reacting with strong bases like sodium hydroxide can lead to the formation of soap and glycerol.

Esterification: It can react with alcohols to form esters and water.

Common Reagents and Conditions

Hydrolysis: Water and mild heat.

Saponification: Sodium hydroxide and heat.

Esterification: Alcohols and acidic catalysts.

Major Products Formed

Hydrolysis: Myristic acid and magnesium hydroxide.

Saponification: Soap (sodium myristate) and glycerol.

Esterification: Myristate esters and water.

Wissenschaftliche Forschungsanwendungen

Magnesium myristate has a wide range of applications in scientific research and industry:

Cosmetics: Used as an emulsifier and thickening agent in creams, lotions, and powders to improve texture and stability

Pharmaceuticals: Acts as a binder and lubricant in tablet formulations.

Food Industry: Used as an anti-caking agent in powdered food products.

Biological Research: Studied for its potential in drug delivery systems due to its biocompatibility and stability.

Wirkmechanismus

Magnesium myristate exerts its effects primarily through its ability to stabilize emulsions and enhance the viscosity of formulations. It works by interacting with both oil and water phases in emulsions, preventing their separation and ensuring a uniform consistency . The compound’s molecular structure allows it to form a stable network within the product, contributing to its thickening and stabilizing properties.

Vergleich Mit ähnlichen Verbindungen

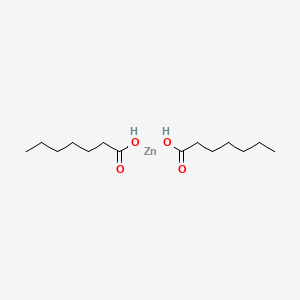

Magnesium myristate is often compared with other fatty acid salts such as:

- Magnesium stearate

- Zinc stearate

- Calcium carbonate

Uniqueness

- Magnesium Myristate : Known for its superior adhesion and slip properties in cosmetics, making it ideal for products like eyeliners and lipsticks .

- Magnesium Stearate : More commonly used due to its availability but provides less adhesion compared to magnesium myristate .

- Zinc Stearate : Offers similar properties but may require formulation adjustments for optimal performance .

- Calcium Carbonate : Primarily used as a filler and does not provide the same emulsifying properties as magnesium myristate .

Magnesium myristate stands out for its unique combination of emulsifying, thickening, and stabilizing properties, making it a valuable ingredient in various industries.

Eigenschaften

Molekularformel |

C28H54MgO4 |

|---|---|

Molekulargewicht |

479.0 g/mol |

IUPAC-Name |

magnesium;tetradecanoate |

InChI |

InChI=1S/2C14H28O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2*2-13H2,1H3,(H,15,16);/q;;+2/p-2 |

InChI-Schlüssel |

DMRBHZWQMKSQGR-UHFFFAOYSA-L |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Mg+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester](/img/structure/B13832763.png)